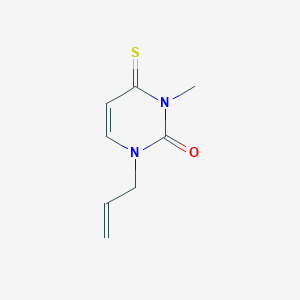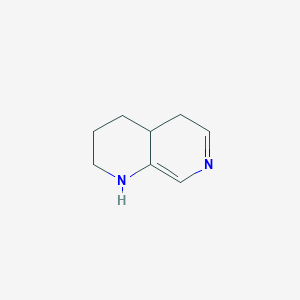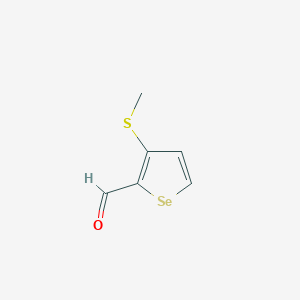
3-(Methylsulfanyl)selenophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfanyl)selenophene-2-carbaldehyde is a heterocyclic compound containing selenium.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the lithiation of a selenophene derivative, followed by reaction with appropriate electrophiles to introduce the desired substituents .
Industrial Production Methods
This might include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale production .
化学反応の分析
Types of Reactions
3-(Methylsulfanyl)selenophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the selenophene ring or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
科学的研究の応用
3-(Methylsulfanyl)selenophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer, antioxidant, and antimicrobial agent.
Industry: It is investigated for use in materials science, particularly in the development of semiconductors and other electronic materials
作用機序
The mechanism of action of 3-(Methylsulfanyl)selenophene-2-carbaldehyde involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its biological activity is often attributed to its ability to interact with cellular components, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
- Selenophene-2-carbaldehyde
- 3-Methylselenophene
- 2-Methylsulfanylselenophene
Uniqueness
Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research and industrial applications .
特性
CAS番号 |
113123-68-5 |
|---|---|
分子式 |
C6H6OSSe |
分子量 |
205.15 g/mol |
IUPAC名 |
3-methylsulfanylselenophene-2-carbaldehyde |
InChI |
InChI=1S/C6H6OSSe/c1-8-5-2-3-9-6(5)4-7/h2-4H,1H3 |
InChIキー |
PLFCOXKERPLPPB-UHFFFAOYSA-N |
正規SMILES |
CSC1=C([Se]C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


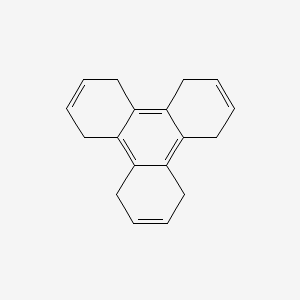
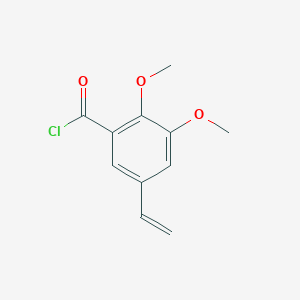
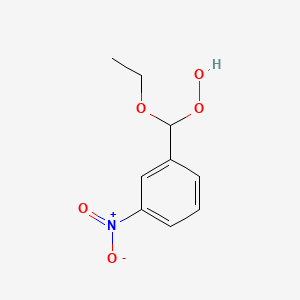

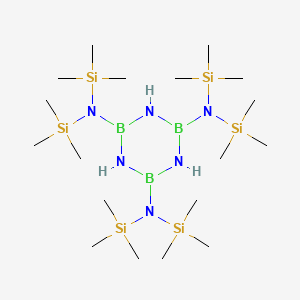
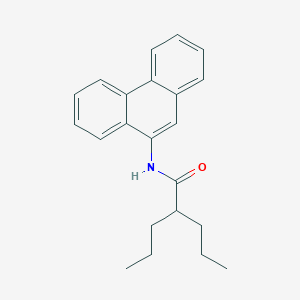
![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)
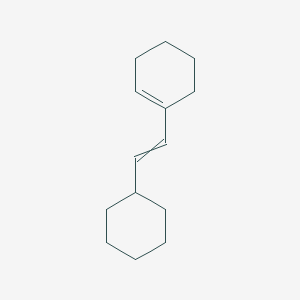

![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
